3-(3-Aminophenyl)oxetan-3-ol
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Overview
Description
3-(3-Aminophenyl)oxetan-3-ol is an organic compound featuring an oxetane ring substituted with an aminophenyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the aminophenyl group in this compound adds further complexity and potential for diverse chemical applications.
Mechanism of Action
Target of Action
Oxetanes, the core structure of this compound, have been used in medicinal chemistry due to their attractive polar and low molecular weight motifs .
Mode of Action
Without specific information on “3-(3-Aminophenyl)oxetan-3-ol”, it’s difficult to describe its exact mode of action. Oxetanes have been shown to improve the metabolic stability, solubility, and lipophilicity of target molecules for drug discovery purposes .
Biochemical Pathways
Oxetanes have been used as replacements for various functional groups in bioactive compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Oxetanes are known to improve the physicochemical properties of drug-like molecules .
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the exact molecular and cellular effects of its action. Oxetanes have been used to modulate important physicochemical properties of molecules, including aqueous solubility, lipophilicity, and metabolic stability .
Action Environment
The stability and reactivity of oxetanes can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Another approach is the cyclization of epoxides under acidic or basic conditions .
Industrial Production Methods: Industrial production of 3-(3-Aminophenyl)oxetan-3-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Types of Reactions:
Reduction: Reduction of the aminophenyl group can yield various amine derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, often leading to ring-opening products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives of the aminophenyl group.
Reduction: Various amine derivatives.
Substitution: Ring-opened products with diverse functional groups.
Scientific Research Applications
3-(3-Aminophenyl)oxetan-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Aminophenyl oxetane: Lacks the hydroxyl group, leading to different reactivity and applications.
3-Nitrophenyl oxetane: Contains a nitro group instead of an amino group, resulting in distinct chemical properties and uses.
3-Hydroxyphenyl oxetane: Similar structure but with a hydroxyl group instead of an amino group, affecting its chemical behavior and applications.
Uniqueness: 3-(3-Aminophenyl)oxetan-3-ol is unique due to the presence of both the aminophenyl group and the oxetane ring, which confer distinct reactivity and potential for diverse applications in various fields .
Biological Activity
3-(3-Aminophenyl)oxetan-3-ol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C10H13NO2, features an oxetane ring fused with an aminophenyl group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The oxetane ring serves as a bioisostere for traditional functional groups, enhancing the compound's reactivity and selectivity towards specific biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Interaction : It may act as a ligand for various receptors, influencing cellular responses and signaling cascades.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that treatment with 10 µM concentrations led to significant reductions in cell viability in various cancer cell lines, including HL-60 and THP-1 .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell culture models, indicating potential use in treating inflammatory diseases.
Case Studies
Several studies have explored the efficacy of this compound:
Study 1: Anticancer Activity
A study evaluated the effects of this compound on acute myeloid leukemia (AML) cells. The results indicated that the compound significantly increased CD11b expression, a marker of differentiation, and decreased cell proliferation over a four-day treatment period . Morphological assessments revealed changes consistent with differentiation, further supporting its potential as an anticancer agent.
Study 2: Anti-inflammatory Response
In another investigation, the anti-inflammatory properties of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with varying concentrations resulted in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be beneficial in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Activity | Cell Line/Model | Concentration | Effect Observed |
---|---|---|---|
Anticancer | HL-60, THP-1 | 10 µM | Reduced cell viability; induced differentiation |
Anti-inflammatory | Macrophages | Varies | Decreased TNF-alpha and IL-6 production |
Properties
IUPAC Name |
3-(3-aminophenyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDHRFXPUVOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.